{4-[(Chloroacetyl)amino]phenyl}acetic acid
Overview
Description
“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It has a molecular weight of 227.643 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “{4-[(Chloroacetyl)amino]phenyl}acetic acid” is 1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“{4-[(Chloroacetyl)amino]phenyl}acetic acid” is a solid substance . It has a molecular weight of 227.65 .Scientific Research Applications
Chemical Synthesis and Reactivity
4-[(Chloroacetyl)amino]phenyl}acetic acid serves as a precursor in the synthesis of various chemical compounds, demonstrating its importance in organic chemistry. For instance, the study by Farouk et al. (2021) explores its reactivity for the construction of nitrogen heterocyclic compounds, highlighting its utility in developing new chemical entities with potential applications in medicinal chemistry Farouk, Ibrahim, & El-Gohary, 2021.
Biochemical Applications
Research by Temple et al. (1998) introduces 4-Aminophenylacetic acid, a peptide mimic lacking a peptide bond, as a substrate for the intestinal peptide transporter. This finding indicates the compound's potential in studying nutrient absorption mechanisms and designing novel drug delivery systems Temple, Stewart, Meredith, Lister, Morgan, Collier, Vaughan-Jones, Boyd, Bailey, & Bronk, 1998.
Pharmaceutical Research
In the realm of pharmaceutical sciences, derivatives of 4-[(Chloroacetyl)amino]phenyl}acetic acid, such as aceclofenac, have been extensively studied for their therapeutic potential. Yamazaki et al. (1997) investigated aceclofenac's effects on prostaglandin E2 production, revealing its mechanism of action and potential as an anti-inflammatory drug Yamazaki, Kawai, Matsuzaki, Kaneda, Hashimoto, Yokokura, Okamoto, Koshino, & Mizushima, 1997.
Material Science
The compound's applicability extends to material science, where it contributes to the development of innovative materials. Kowsari et al. (2019) demonstrated the use of derivatives of phenylglycine (structurally related to 4-[(Chloroacetyl)amino]phenyl}acetic acid) in enhancing the electrochemical properties of poly orthoaminophenol films, suggesting its potential in supercapacitor applications Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019.
Safety And Hazards
The compound is associated with several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQOFZHHYJUHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585362 | |
Record name | [4-(2-Chloroacetamido)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Chloroacetyl)amino]phenyl}acetic acid | |
CAS RN |
90798-99-5 | |
Record name | [4-(2-Chloroacetamido)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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